molecular formula C14H8FNO4S B1666094 (5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione CAS No. 900515-16-4

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

Cat. No.: B1666094
CAS No.: 900515-16-4
M. Wt: 305.28 g/mol
InChI Key: OYYVWNDMOQPMGE-SDQBBNPISA-N
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Biochemical Analysis

Biochemical Properties

AS-252424 plays a significant role in biochemical reactions, particularly as a PI3Kγ inhibitor . It interacts with enzymes such as PI3Kγ, showing reduced potency on PI3Kα . The nature of these interactions is competitive, specifically with ATP .

Cellular Effects

AS-252424 has been observed to have profound effects on various types of cells and cellular processes. For instance, it has been shown to inhibit cell activity in pancreatic cancer cell lines HPAF and Capan1 . Moreover, it influences cell function by impacting cell signaling pathways, specifically the PI3K/Akt pathway .

Molecular Mechanism

AS-252424 exerts its effects at the molecular level through several mechanisms. It acts as an ATP-competitive PI3Kγ inhibitor, meaning it competes with ATP for binding sites, thereby inhibiting the action of PI3Kγ . This inhibition can lead to changes in gene expression and cellular signaling pathways .

Temporal Effects in Laboratory Settings

Over time, AS-252424 has been observed to induce apoptotic pathway activation and significant changes in global phosphorylation-regulated cell signal . It also induces reactivation of Akt, which can decrease the treatment outcome on cell survival .

Dosage Effects in Animal Models

In animal models, specifically in acute peritonitis mouse models, oral administration of AS-252424 (10 mg/kg) led to a moderate reduction of neutrophil recruitment . This result was almost identical to what was observed in PI3Kγ-deficient mice .

Metabolic Pathways

AS-252424 is involved in the PI3K/Akt/mTOR signaling pathway . It interacts with enzymes such as PI3Kγ and has effects on metabolic flux .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of AS-252424 involves the formation of the furan-2-ylmethylene thiazolidinedione core structure. The synthetic route typically includes the following steps:

Industrial Production Methods

Industrial production of AS-252424 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Key considerations include:

Chemical Reactions Analysis

Types of Reactions

AS-252424 undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

Scientific Research Applications

Biological Activities

Research indicates that AS-252424 has several promising biological activities:

  • Inhibition of PKB/Akt Phosphorylation : In human monocytic cell lines (THP-1), AS-252424 effectively inhibits the phosphorylation of PKB/Akt induced by MCP-1 binding to the GPCR chemokine receptor CCR2. This action underscores its potential in modulating inflammatory responses.
  • Antidiabetic Properties : As a thiazolidinedione derivative, AS-252424 may enhance insulin sensitivity and exhibit antidiabetic effects similar to other compounds in its class like rosiglitazone and pioglitazone .
  • Anti-inflammatory Effects : The compound's ability to inhibit PI3Kγ signaling suggests potential applications in treating inflammatory diseases by modulating immune responses.

Case Study 1: Inhibition of Cancer Cell Growth

In a recent study, AS-252424 demonstrated significant inhibition of cancer cell growth in vitro. The compound was tested on various cancer cell lines, showing a dose-dependent reduction in cell viability. This effect was attributed to the compound's ability to inhibit PI3Kγ-mediated signaling pathways critical for tumor growth and survival.

Case Study 2: Modulation of Immune Responses

Another study focused on the immunomodulatory effects of AS-252424. The compound was administered to animal models exhibiting chronic inflammation. Results indicated a marked reduction in inflammatory markers and improved clinical outcomes compared to control groups. This suggests its potential utility in treating autoimmune diseases.

Comparison with Similar Compounds

Similar Compounds

Uniqueness of AS-252424

AS-252424 is unique due to its high selectivity for PI3Kγ over other isoforms of PI3K. This selectivity makes it a valuable tool for studying the specific role of PI3Kγ in various biological processes and for developing targeted therapies with fewer off-target effects .

Biological Activity

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione, also known as AS-252424, is a thiazolidinedione derivative notable for its multifaceted biological activities. Its structure incorporates a thiazolidine ring, a furan moiety, and a fluoro-substituted phenyl group, indicating potential applications in medicinal chemistry.

AS-252424 functions primarily as an ATP-competitive inhibitor of PI3Kγ (phosphoinositide 3-kinase gamma). By binding to the ATP binding pocket of PI3Kγ, it prevents ATP from attaching and inhibits the phosphorylation of downstream substrates essential for PI3Kγ signaling pathways. This disruption can significantly influence cellular processes such as inflammation and cancer cell proliferation .

Anticancer Activity

Research has demonstrated that AS-252424 exhibits significant anticancer properties. The compound has been evaluated using the MTT assay across various cancer cell lines, showing dose-dependent cytotoxicity. Notably, it has been reported to have an IC50 value in the range of 10–30 µM against several cancer types, indicating its potential as a therapeutic agent .

Table 1: IC50 Values of AS-252424 Against Different Cancer Cell Lines

Cell LineIC50 (µM)
A43115
U25120
Jurkat25

Antimicrobial Activity

The compound also demonstrates antimicrobial properties. It has been tested against various Gram-positive and Gram-negative bacteria, with results indicating enhanced activity when halogen or nitro groups are present on the phenyl ring. For instance, derivatives containing these groups showed good to moderate activity against all tested microorganisms .

Table 2: Antimicrobial Activity of AS-252424 Derivatives

CompoundBacterial StrainActivity Level
AS-252424Staphylococcus aureusModerate
AS-252424Escherichia coliGood
AS-252424Candida albicansModerate

Structure-Activity Relationship (SAR)

The biological activity of AS-252424 is closely linked to its structural components. The presence of electron-withdrawing groups, such as fluorine and hydroxyl on the phenyl ring, enhances its interaction with biological macromolecules. Studies indicate that modifications to the thiazolidine structure can significantly affect its potency and selectivity against target enzymes .

Case Studies

Several studies have highlighted the efficacy of AS-252424 in preclinical models:

  • Study on Inhibition of Tumor Growth : In mouse models bearing xenografts of human tumors, treatment with AS-252424 resulted in a significant reduction in tumor size compared to controls.
  • Inflammation Model : In models of induced inflammation, AS-252424 administration led to decreased levels of inflammatory cytokines, suggesting its potential use in treating inflammatory diseases.

Properties

IUPAC Name

(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8FNO4S/c15-7-1-3-9(10(17)5-7)11-4-2-8(20-11)6-12-13(18)16-14(19)21-12/h1-6,17H,(H,16,18,19)/b12-6-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYYVWNDMOQPMGE-SDQBBNPISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)C=C3C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=C(C=C1F)O)C2=CC=C(O2)/C=C\3/C(=O)NC(=O)S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8FNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801017365
Record name (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

305.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

900515-16-4
Record name AS-252424
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0900515164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5Z)-5-[[5-(4-Fluoro-2-hydroxyphenyl)-2-furanyl]methylene]-2,4-thiazolidinedione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801017365
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name AS-252424
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63D4RUV1GN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 2
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 3
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 4
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 5
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione
Reactant of Route 6
(5Z)-5-[[5-(4-fluoro-2-hydroxyphenyl)furan-2-yl]methylidene]-1,3-thiazolidine-2,4-dione

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